molecular formula C15H16F3N3OS B3006063 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448048-10-9

2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B3006063
CAS No.: 1448048-10-9
M. Wt: 343.37
InChI Key: UGDIXLZYWSWFMU-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound characterized by the presence of a benzylthio group, a trifluoromethyl-substituted pyrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring:

    Introduction of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol.

    Formation of the Acetamide Moiety: The final step involves the coupling of the pyrazole derivative with an acetamide precursor under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzylthio group provides additional reactivity and potential for further functionalization.

Biological Activity

2-(Benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic compound characterized by its unique structural features, including a benzylthio group, a trifluoromethyl-substituted pyrazole ring, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₂₀F₃N₃OS
Molecular Weight383.4 g/mol
CAS Number1448048-10-9

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may facilitate its ability to penetrate biological membranes and interact with intracellular targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The mechanism may include:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzylthio compounds have shown efficacy against a range of bacteria and fungi. In a study focusing on related compounds, several exhibited strong antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1 summarizes the antimicrobial activity of related benzylthio derivatives:

CompoundBacterial Strains TestedActivity Level
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateE. coli, S. aureus, P. aeruginosaSignificant
2-(benzylthio)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamideS. pyogenes, Klebsiella pneumoniaeModerate

Anticancer Potential

Pyrazole derivatives are recognized for their anticancer properties due to their ability to inhibit key signaling pathways involved in tumor growth. Research has demonstrated that certain pyrazole compounds effectively inhibit BRAF(V600E), EGFR, and other oncogenic targets . The incorporation of the trifluoromethyl group in the structure may enhance these effects by improving binding affinity to target proteins.

Case Studies

  • Antibacterial Screening : A series of benzylthio derivatives were synthesized and screened for antibacterial activity. The results indicated that several compounds showed promising activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Evaluation : In vitro studies on pyrazole derivatives indicated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3OS/c16-15(17,18)13-6-8-21(20-13)9-7-19-14(22)11-23-10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDIXLZYWSWFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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